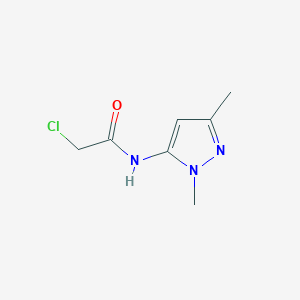

2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide

Description

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide is a pyrazole-derived acetamide featuring a chloroacetamide moiety and a 1,3-dimethyl-substituted pyrazole ring. This compound serves as a key intermediate in agrochemical synthesis, particularly for pyrazole-based insecticides and herbicides. Its structure balances reactivity (via the chloroacetamide group) and steric stability (via dimethyl substitution), making it versatile for derivatization .

Properties

IUPAC Name |

2-chloro-N-(2,5-dimethylpyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-5-3-6(11(2)10-5)9-7(12)4-8/h3H,4H2,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKWBUIHJKCCDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630120-79-5 | |

| Record name | 2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, 2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions, including:

- Oxidation Reactions: The compound can undergo oxidation at the pyrazole ring.

- Reduction Reactions: The carbonyl group can be reduced to form amines.

- Nucleophilic Substitution Reactions: Chlorine atoms can be substituted with other nucleophiles.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of oxidized derivatives | Potassium permanganate |

| Reduction | Conversion to amino derivatives | Lithium aluminum hydride |

| Substitution | Replacement of chlorine with nucleophiles | Sodium azide |

Biological Research

The compound is being investigated for its potential biological activities, which may include:

- Antimicrobial Activity: Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Properties: Research indicates it may reduce inflammation in cellular models.

Case studies have shown that derivatives of this compound can interact with biological targets, potentially leading to new therapeutic agents.

Medicinal Applications

In medicine, this compound is explored for its therapeutic potential. Its derivatives are being studied as inhibitors for specific enzymes or receptors involved in various diseases, including:

- Cancer Therapeutics: Some derivatives exhibit cytotoxic properties against cancer cell lines.

- Neurological Disorders: Investigations into its effects on neurotransmitter receptors are ongoing.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of:

- Agrochemicals: Its reactivity makes it suitable for developing herbicides and pesticides.

- Dyes and Pigments: The unique structure allows for incorporation into dye formulations.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity . The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazole-acetamide derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural Analogs and Substituent Differences

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CN): Increase reactivity and binding to biological targets. For example, the 4-chlorophenyl and cyano groups in enhance insecticidal activity compared to the target compound.

- Aromatic vs. Aliphatic Substituents : Phenyl or benzyl groups (e.g., ) improve thermal stability but may reduce solubility in polar solvents.

- Steric Effects : Dimethyl substitution (target compound) reduces steric hindrance compared to bulkier groups like chlorobenzyl, favoring synthetic accessibility .

Physicochemical Properties

Table 2: Comparative Physical Properties

Biological Activity

The compound 2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on diverse research findings.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 188.63 g/mol

The presence of the chloro group and the pyrazole moiety contributes to its biological activity.

Antimicrobial Activity

Studies have shown that various pyrazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against multiple pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound displayed potent activity with MIC values comparable to other effective antimicrobial agents.

- Biofilm Inhibition : It was noted for its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. Research indicates that this compound may possess similar properties.

- The compound potentially inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are involved in inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Studies:

- Cell Line Testing : The compound was tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Results indicated significant cytotoxic effects with IC values indicating effective inhibition of cell proliferation.

- Mechanism : The anticancer activity is attributed to apoptosis induction and cell cycle arrest at specific phases, enhancing its potential as a therapeutic agent against tumors .

Comparative Table of Biological Activities

Q & A

Q. What safety protocols are recommended for handling this compound, given limited toxicity data?

- Guidelines :

- Acute Toxicity : Follow OECD 423 guidelines for preliminary LD testing in rodents.

- Genotoxicity : Ames test or comet assay to assess mutagenic potential .

- PPE : Use nitrile gloves and fume hoods to prevent dermal/airway exposure .

Data Contradictions and Resolution

Q. Why do crystallographic studies report varying bond angles for the pyrazole-acetamide moiety?

- Resolution : Differences arise from intermolecular interactions (e.g., hydrogen bonding in solid-state vs. solution NMR). Single-crystal XRD (e.g., CCDC entries) provides definitive geometry .

Q. How can researchers validate conflicting reports on metabolic stability in hepatic microsome assays?

- Methodology :

- Cross-Lab Replication : Use identical microsome batches (e.g., human vs. rat) and incubation times .

- LC-MS/MS Metabolite ID : Identify hydroxylated or dechlorinated products to clarify degradation pathways .

Synthetic Derivative Design

Q. What heterocyclic systems (e.g., oxadiazole, thiazole) enhance bioactivity when fused with the pyrazole-acetamide core?

- Design Strategy :

- Oxadiazole Hybrids : Improve metabolic stability and kinase selectivity via π-π stacking interactions .

- Thiazole Derivatives : Increase lipophilicity for blood-brain barrier penetration in CNS-targeted therapies .

Q. Which catalytic systems (e.g., Pd, Cu) enable efficient cross-coupling reactions with aryl halides?

- Case Study : Suzuki-Miyaura coupling with Pd(PPh)/KCO introduces aryl groups at the pyrazole C-4 position . Copper(I)-mediated Ullmann reactions form C-S bonds with thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.